3-Bromo-5-fluoro-N,N-diethylaniline
Overview
Description
3-Bromo-5-fluoro-N,N-diethylaniline is an organic compound with the molecular formula C10H13BrFN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by ethyl groups, and the aromatic ring is substituted with bromine and fluorine atoms at the 3 and 5 positions, respectively .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-fluoro-N,N-diethylaniline . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, individual factors like genetic variations, age, and health status can influence the compound’s efficacy and potential side effects.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-fluoro-N,N-diethylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and biomolecules are often mediated through non-covalent bonds such as hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. These temporal changes can impact the overall efficacy and safety of the compound in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation or gene expression changes, without causing significant toxicity. At high doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. These threshold effects highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized through phase I and phase II reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be actively transported into cells via membrane transporters, where it can exert its biological effects. The distribution of the compound within tissues can also impact its overall pharmacological activity .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-N,N-diethylaniline typically involves the following steps:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethyl groups to form N,N-diethylaniline.
Halogenation: Finally, the aromatic ring is brominated and fluorinated at the 3 and 5 positions, respectively
Industrial Production Methods
Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-N,N-diethylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
3-Bromo-5-fluoro-N,N-diethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-N,N-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
3-Bromo-5-fluoroaniline: Lacks the ethyl groups on the nitrogen atom.
3-Bromo-N,N-diethylaniline: Lacks the fluorine atom at the 5 position
Uniqueness
3-Bromo-5-fluoro-N,N-diethylaniline is unique due to the specific combination of bromine, fluorine, and ethyl groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-fluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-13(4-2)10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBENXFMAPRNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC(=C1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268190 | |
Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-70-3 | |
Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-bromo-N,N-diethyl-5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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